molecular formula C12H7BrN2O B14461228 2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine CAS No. 67588-13-0

2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine

Cat. No.: B14461228
CAS No.: 67588-13-0
M. Wt: 275.10 g/mol
InChI Key: VVJQLZXSHCEIMV-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine is a heterocyclic compound that features a bromophenyl group attached to an oxazolo-pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with a brominated benzoyl chloride under basic conditions. A rapid method for the preparation of 2-substituted oxazolo[4,5-b]pyridines involves microwave-assisted direct condensation reactions . This method provides moderate to good yields and is efficient for producing libraries of fused oxazolo-pyridines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and palladium-catalyzed reactions are promising approaches for scaling up the production of such heterocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives.

Scientific Research Applications

2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The bromophenyl group may enhance its binding affinity to specific targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and biological activity. The oxazolo-pyridine scaffold also provides a versatile platform for further functionalization and derivatization.

Properties

CAS No.

67588-13-0

Molecular Formula

C12H7BrN2O

Molecular Weight

275.10 g/mol

IUPAC Name

2-(2-bromophenyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C12H7BrN2O/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H

InChI Key

VVJQLZXSHCEIMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)N=CC=C3)Br

Origin of Product

United States

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